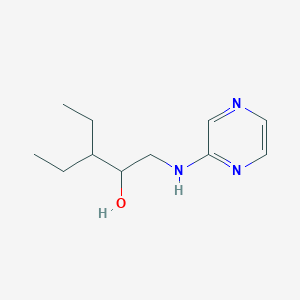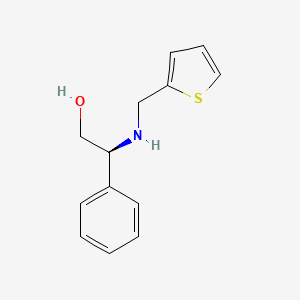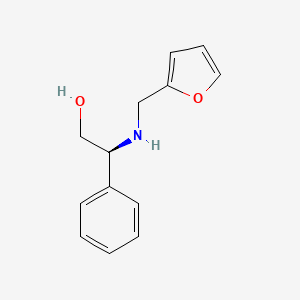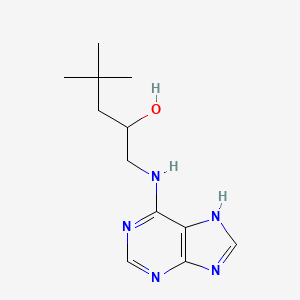![molecular formula C13H18FNS B6628997 N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine, also known as FMTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine is still under investigation, but it is believed to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to interact with certain proteins, such as G protein-coupled receptors and ion channels, leading to changes in intracellular signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, depending on the specific application. For example, in medicinal chemistry, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a decrease in inflammation and pain. In neuroscience, this compound has been reported to increase the release of dopamine and serotonin, leading to an improvement in mood and behavior. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has several advantages for lab experiments, including its high potency and selectivity, as well as its relatively low toxicity. However, this compound also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific fields. In medicinal chemistry, this compound could be further developed as a new drug candidate for the treatment of pain and inflammation. In neuroscience, this compound could be studied as a potential treatment for mood disorders and other neurological conditions. In cancer research, this compound could be further investigated as an anticancer agent, particularly in combination with other chemotherapeutic agents.
Méthodes De Synthèse
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine can be synthesized through a multistep process, including the reaction of 2-fluoro-5-methylbenzyl chloride with thian-4-amine in the presence of a base, followed by purification and isolation of the product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been reported to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, suggesting its potential use in the treatment of neurological disorders, such as depression and anxiety. In cancer research, this compound has been reported to inhibit the growth of certain cancer cells, indicating its potential use as an anticancer agent.
Propriétés
IUPAC Name |
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c1-10-2-3-13(14)11(8-10)9-15-12-4-6-16-7-5-12/h2-3,8,12,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFNLWZISJZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)





![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)



![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)

